Product packaging for Sulfo-Cyanine7.5 maleimide(Cat. No.:)

Sulfo-Cyanine7.5 maleimide

Cat. No.: B1193677
M. Wt: 1205.52
InChI Key: LPYYYGPYGCVNAA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Near-Infrared Fluorescent Probes in Biomedical Research

Biomedical research has increasingly turned to near-infrared (NIR) fluorescent probes for in vivo imaging due to the unique advantages offered by the NIR window (typically 700-900 nm). nih.govnih.gov This spectral range minimizes the absorption and autofluorescence from endogenous biological components like hemoglobin and water, which are prevalent at shorter wavelengths. chemodex.com This reduced background interference leads to a higher signal-to-noise ratio, enabling deeper tissue penetration and clearer visualization of molecular events within living organisms. nih.govnih.govaxispharm.com The development of NIR probes has been a major focus, with efforts concentrated on optimizing their photophysical properties, such as high quantum yields and enhanced targeting specificity. nih.gov These probes are instrumental in a variety of applications, from cellular imaging to tracking molecular processes in small animals. nih.govnih.gov

The Role of Cyanine (B1664457) Dyes in Enhanced Biological Imaging and Sensing

Cyanine dyes are a prominent class of synthetic fluorophores widely utilized in biological imaging. researchgate.netnih.gov Their popularity stems from their well-established chemistry, which allows for tunable absorption and emission maxima across the visible and NIR spectra through structural modifications. researchgate.netfrontiersin.org These dyes are characterized by high extinction coefficients, good fluorescence quantum yields, and commendable photostability. nih.gov A significant advantage of cyanine dyes is their ability to be conjugated to various biomolecules, such as proteins and nucleic acids, transforming them into targeted probes for specific biological investigations. axispharm.comnih.gov The development of water-soluble cyanine derivatives, often through sulfonation, has further expanded their utility in aqueous biological environments. axispharm.commedchemexpress.com

Specific Academic Significance of Sulfo-Cyanine7.5 Maleimide (B117702) as a Thiol-Reactive Fluorophore

Sulfo-Cyanine7.5 maleimide is a specialized cyanine dye that combines the benefits of NIR fluorescence with a specific chemical reactivity. glpbio.comlumiprobe.com The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility, a crucial property for biological applications. glpbio.comlumiprobe.com The "Cyanine7.5" designation points to its spectral properties, with absorption and emission maxima in the near-infrared region, around 788 nm and 808 nm, respectively. axispharm.com

Crucially, the maleimide group makes this dye a thiol-reactive fluorophore. nih.govbroadpharm.com Maleimides readily and specifically react with sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides. nih.govbroadpharm.comnih.gov This specific reactivity allows for the targeted labeling of proteins, enabling researchers to track their localization, interactions, and dynamics within complex biological systems. lumiprobe.comnih.gov This covalent labeling is stable, ensuring that the fluorescent signal remains associated with the target molecule throughout the experiment. broadpharm.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Excitation Maximum ~788 nm axispharm.combroadpharm.com
Emission Maximum ~797-808 nm axispharm.combroadpharm.com
Molecular Weight ~1205.52 g/mol glpbio.combroadpharm.com
Formula C51H51K3N4O15S4 glpbio.combroadpharm.com
Solubility Water, DMF, DMSO glpbio.combroadpharm.com
Reactive Group Maleimide broadpharm.com
Target Functional Group Thiol (Sulfhydryl) broadpharm.comnih.gov

Overview of Current Research Trajectories Involving this compound

The unique combination of NIR fluorescence, water solubility, and thiol-reactivity has positioned this compound as a valuable tool in various research areas. Current research trajectories leveraging this compound include:

In Vivo Imaging: Its NIR properties make it ideal for deep-tissue imaging in small animal models to study disease progression, biodistribution of therapeutic agents, and other biological processes. axispharm.com

Protein Labeling and Proteomics: The thiol-reactive maleimide group is extensively used for labeling cysteine-containing proteins for visualization in gels, blots, and fluorescence microscopy. nih.gov This allows for the study of protein expression, modification, and interaction.

Bioconjugation and Probe Development: this compound serves as a building block for creating more complex molecular probes. By conjugating it to antibodies, peptides, or other targeting moieties, researchers can develop highly specific probes for detecting and imaging specific cell types or biomarkers. axispharm.com

Hydrogel and Biomaterial Tracking: Recent studies have utilized this compound to label and track the in vivo degradation and distribution of biomaterials, such as hydrogels used in tissue engineering and drug delivery applications. biorxiv.org

Properties

Molecular Formula

C51H51K3N4O15S4

Molecular Weight

1205.52

IUPAC Name

potassium 3-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-1,1-dimethyl-2-((E)-2-((E)-3-((E)-2-(1,1,3-trimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium-6,8-disulfonate

InChI

InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3

InChI Key

LPYYYGPYGCVNAA-UHFFFAOYSA-K

SMILES

CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=C5C(C=C(S(=O)(O[K])=O)C=C5S(=O)(O[K])=O)=C4C\3(C)C)=[N+](CCCCCC(NCCN6C(C=CC6=O)=O)=O)C7=CC=C8C(C=C(S(=O)([O-])=O)C=C8S(=O)(O[K])=O)=C71

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization in Complex Environments

In Vitro Photophysical Performance of Sulfo-Cyanine7.5 Maleimide (B117702) in Diverse Solvent Systems

The photophysical properties of fluorescent dyes are intimately linked to their interaction with the surrounding solvent environment. Factors such as solvent polarity can significantly modulate fluorescence quantum yield and lifetime.

Solvent Polarity Effects on Fluorescence Quantum Yield and Lifetime

The polarity of the solvent can influence the electronic distribution of a dye in its ground and excited states, thereby affecting its fluorescence characteristics. For many cyanine (B1664457) dyes, an increase in solvent polarity can lead to changes in the fluorescence quantum yield—the ratio of emitted photons to absorbed photons. While specific data for Sulfo-Cyanine7.5 maleimide across a wide range of solvents is not extensively published, general principles for cyanine dyes suggest that solvent interactions are critical. In polar solvents like methanol, the photophysical properties of cyanine dyes are often stable, showing little change. nih.gov However, in less polar environments, the interactions can become more pronounced, sometimes resulting in shifts in the absorption and emission maxima. nih.gov

The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, can also be affected. For some cyanine dye-protein conjugates, the fluorescence lifetime is observed to increase due to a reduction in quenching caused by the solvent and changes in the microenvironment's polarity around the dye. nih.gov

Vendor-supplied data for this compound typically reports a fluorescence quantum yield of approximately 0.21, though the specific solvent for this measurement is often an aqueous buffer like PBS. lumiprobe.combroadpharm.com The dye is readily soluble in polar, water-miscible solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comglpbio.combroadpharm.com

Table 1: General Photophysical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~788 nm lumiprobe.com, broadpharm.com, axispharm.com
Emission Maximum (λem)~797 - 808 nm lumiprobe.com, broadpharm.com, axispharm.com
Molar Extinction Coefficient (ε)~222,000 M-1cm-1 lumiprobe.com, broadpharm.com
Fluorescence Quantum Yield (ΦF)~0.21 lumiprobe.com, broadpharm.com
Recommended SolventsWater, DMF, DMSO glpbio.com

pH-Dependent Photostability and Spectral Shifts

The stability and fluorescence intensity of many standard cyanine dyes, including sulfo-derivatives of Cyanine3 and Cyanine5, have been shown to be largely independent of pH in the range of approximately 4.5 to 8.3. lumiprobe.com Experimental studies demonstrate that the fluorescence intensity of these dyes remains nearly constant within this range. lumiprobe.com While specific studies on the pH-dependent photostability of Sulfo-Cyanine7.5 are not widely available, this general trend for structurally similar cyanine dyes suggests a high degree of stability across physiologically relevant pH levels. However, some specialized heptamethine cyanine dyes can be engineered with meso-position substituents, like pyrazole, to intentionally induce pH-dependent changes in fluorescence intensity and lifetime. nih.govwustl.edu For instance, one such modified dye exhibited a fluorescence lifetime change from 0.93 ns in neutral media to 1.27 ns in acidic conditions. nih.govwustl.edu Standard this compound is not typically designed for such pH-sensing purposes. Some studies on cyanine-based nanogels have also indicated resistance to pH changes across a broad range from 4.2 to 12.0. nih.gov

Microenvironmental Impact on this compound Photophysical Properties upon Conjugation

When a fluorescent dye is conjugated to a macromolecule like a protein, its photophysical properties can be significantly altered by the local microenvironment.

Influence of Protein Microenvironment on Fluorescence Efficiency

The immediate surroundings of a dye molecule when attached to a protein can affect its conformational freedom and interaction with quenchers, thereby influencing its fluorescence quantum yield and lifetime. The fluorescence lifetime of cyanine dyes in protein conjugates often increases, which is attributed to a decrease in the rate of quenching by the solvent and specific interactions with the local protein environment. nih.gov The conformation of a protein can be influenced by its microenvironment, and these changes can, in turn, be studied by monitoring the fluorescence of conjugated dyes. researchgate.net The fluorescence emission and lifetime of fluorophores are known to be highly sensitive to changes in the secondary or tertiary structure of the protein to which they are attached.

Self-Quenching Phenomena in High-Density Conjugates

H-aggregates are characterized by a parallel (side-by-side) stacking of the dye chromophores, which results in a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum, often appearing as a new band known as an H-band. nih.gov This aggregation provides a pathway for rapid, non-radiative de-excitation, thus quenching fluorescence. nih.govrsc.org The formation of these aggregates is a major cause of reduced quantum efficiency in densely labeled conjugates. nih.gov To mitigate this, strategies such as designing dyes with an asymmetrical charge distribution have been developed to prevent the π-stacking that leads to H-aggregate formation. nih.gov

Photobleaching Kinetics in Varied Biological Matrices

Photobleaching is the irreversible photodegradation of a fluorophore, leading to a loss of fluorescence. While Sulfo-Cyanine7.5 is generally described as having high photostability, its bleaching kinetics can be influenced by the surrounding biological matrix. axispharm.com The presence of molecular oxygen is a key factor in the photobleaching of cyanine dyes. nih.gov Studies on similar dyes have shown that photostability is markedly lower in oxygen-saturated solutions and higher under inert argon conditions compared to ambient atmospheric conditions. nih.gov

The complex environment within a cell or tissue can present various reactive oxygen species and other molecules that may accelerate photobleaching. nih.gov The rate of photobleaching can be complex, sometimes following multi-exponential decay kinetics, especially within heterogeneous cellular environments like membranes or lipid droplets. nih.govnih.gov Kinetic modeling of photobleaching shows that the process can be influenced by factors such as the availability of molecular oxygen for photooxidation in different cellular compartments. nih.gov

Theoretical Modeling and Simulation of this compound Electronic Structure and Photophysics

The empirical characterization of this compound's photophysical properties is powerfully complemented by theoretical modeling and simulation. These computational techniques provide a microscopic view of the dye's electronic structure and its dynamic interactions within complex biological environments, offering insights that are often inaccessible through experimental means alone. Such approaches are crucial for understanding the fundamental principles governing its fluorescence and for guiding the development of next-generation near-infrared (NIR) probes.

Quantum Mechanical Approaches to Electronic Transitions

The vibrant color and intense fluorescence of cyanine dyes like this compound originate from electronic transitions within their delocalized π-electron systems. Quantum mechanical (QM) calculations are essential for modeling these transitions and predicting spectroscopic properties such as absorption maxima (λ_max).

Cyanine dyes are composed of a polymethine chain—an odd number of sp2-hybridized carbon atoms—flanked by two nitrogen-containing heterocyclic groups. nih.gov This structure allows for extensive delocalization of π-electrons, which can be conceptually described by the simple "particle in a box" model. arxiv.org This model successfully predicts the significant red shift in absorption as the length of the polymethine chain increases, a hallmark of cyanine dyes. nih.gov

However, for quantitatively accurate predictions, more sophisticated QM methods are required. Time-dependent density functional theory (TD-DFT) is a widely used method for modeling electronically excited states due to its favorable balance of computational cost and accuracy for many organic dyes. acs.org Despite its popularity, the standard adiabatic approximation of TD-DFT notoriously fails for cyanine dyes, systematically underestimating their transition energies and thus predicting absorption wavelengths that are far too short. nih.govacs.org This well-documented issue is known as the "cyanine problem" of TD-DFT. arxiv.org The inaccuracy stems from the method's difficulty in correctly describing the long-range charge-transfer character inherent in the electronic transitions of these delocalized systems. acs.org

To overcome these limitations, researchers have turned to more advanced and computationally intensive methods. Highly correlated wave function approaches, while accurate, are often too demanding for large molecules like Sulfo-Cyanine7.5. acs.org A more practical compromise is the GW/BSE approach, which self-consistently accounts for the electron-hole correlation and provides a much better agreement with experimental values for cyanines. acs.org Recently, novel approaches such as time-dependent Hartree-Fock with a stochastically fitted screened-Coulomb interaction (TDHF@vW) have also shown promise in resolving the cyanine problem at a computational cost comparable to TD-DFT. arxiv.org

QM Method Description Applicability to Cyanines
Particle-in-a-Box (PIB) A simple model treating π-electrons as particles in a one-dimensional potential well. arxiv.orgresearchgate.netQualitatively explains the dependence of absorption wavelength on polymethine chain length. researchgate.net
Time-Dependent DFT (TD-DFT) A common method for calculating excited states. acs.orgSuffers from the "cyanine problem," systematically underestimating transition energies. nih.govarxiv.org
Highly Correlated Wavefunction Theories High-accuracy methods (e.g., CASPT2, EOM-CCSD).Generally too computationally expensive for large, real-world cyanine dyes. acs.org
GW/BSE A many-body perturbation theory approach.Provides accurate transition energies for cyanines at a manageable computational cost. acs.org
TDHF@vW Time-dependent Hartree-Fock with a system-specific screened interaction.An emerging method that resolves the TD-DFT problem with comparable computational efficiency. arxiv.org

Molecular Dynamics Simulations of Dye-Protein Interactions

When this compound is conjugated to a protein, its photophysical properties can be significantly altered by the local microenvironment. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of such bioconjugates at an atomic level. nih.gov

MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a set of parameters known as a force field to describe the potential energy of the system. nih.govnih.gov This allows for the investigation of crucial factors like conformational changes, solvent accessibility, and non-covalent interactions between the dye and the protein. nih.govresearchgate.net

For a this compound-protein conjugate, MD simulations can provide key insights into:

Conformational Flexibility: The simulation can reveal the preferred orientation and rotational freedom of the dye molecule at its attachment site on the protein surface. This is critical, as twisting of the polymethine chain is a primary pathway for non-radiative decay, which quenches fluorescence.

Dye-Amino Acid Interactions: Simulations can identify specific amino acid residues that interact with the dye. Hydrophobic interactions can shield the dye from water, potentially increasing its quantum yield, while interactions with charged or polar residues can shift its absorption and emission spectra.

Solvent Effects: The degree of exposure to water molecules can be quantified. Water is a fluorescence quencher, so understanding the dye's shielding by the protein structure is essential for interpreting its brightness in aqueous buffers.

Binding Affinity Prediction: By calculating the free energy of binding, MD simulations can help predict the stability of the dye-protein interaction, although this is more relevant for non-covalent labeling. nih.gov

These simulations provide a dynamic picture that complements the static information from QM calculations, explaining how the complex and fluctuating protein environment modulates the dye's intrinsic electronic properties. researchgate.net

Rational Design Principles for Enhanced Photophysical Performance

Theoretical modeling, combined with experimental findings, has led to the development of key rational design principles for creating cyanine dyes with superior performance. These strategies aim to increase brightness, stability, and to fine-tune spectral properties for specific applications.

Structural Rigidization: One of the most effective strategies for increasing fluorescence quantum yield is to restrict the conformational freedom of the polymethine chain. Sulfo-Cyanine7 features a rigidizing ring incorporated into its heptamethine chain. lumiprobe.com This structural constraint hinders the non-radiative decay pathways associated with trans-cis isomerization, forcing more of the excited-state energy to be released as fluorescence.

Modulation of Electron-Donating/Withdrawing Groups: The electronic properties of the terminal heterocyclic groups significantly influence the dye's photophysics. Introducing strong electron-withdrawing groups, such as barbiturates, can be used to suppress fluorescence and enhance photothermal conversion, which is useful for photothermal therapy applications. nih.gov Conversely, careful tuning of the electron-donating strength of the nitrogen groups can optimize the absorption and emission wavelengths. nih.gov

Enhancing Hydrophilicity and Preventing Aggregation: The addition of sulfonate groups (the "Sulfo" in Sulfo-Cyanine7.5) dramatically increases water solubility. lumiprobe.com This is crucial for biological applications to prevent aggregation, which typically leads to fluorescence quenching. Another strategy to prevent aggregation-caused quenching (ACQ) involves the use of large, hydrophobic counterions that act as spacers between dye molecules, which can be particularly important when encapsulating dyes in nanoparticles. researchgate.net

Tuning Polymethine Chain Length: The most fundamental design principle for cyanines is adjusting the length of the conjugated polymethine bridge. Each addition of a vinylene group (a pair of carbon atoms) results in a bathochromic (red) shift of approximately 100 nm. nih.gov This allows for the systematic tuning of the dye's spectral properties across the visible and into the near-infrared range.

Design Principle Mechanism Effect on Performance Example
Structural Rigidization Hinders trans-cis isomerization, a major non-radiative decay pathway. lumiprobe.comIncreases fluorescence quantum yield and photostability.Chlorocyclohexenyl ring in the cyanine backbone. lumiprobe.com
Functional Group Modification Alters the electron density distribution in the π-system. nih.govTunes absorption/emission maxima and the balance between fluorescence and non-radiative decay.Barbiturate functionalization to enhance photothermal conversion. nih.gov
Increased Hydrophilicity Improves water solubility and reduces non-specific binding. lumiprobe.comPrevents aggregation-caused quenching in aqueous environments.Addition of sulfonate (SO₃⁻) groups.
Polymethine Chain Extension Lengthens the π-conjugated system, lowering the HOMO-LUMO energy gap. nih.govSystematically red-shifts absorption and emission wavelengths.Moving from Cyanine5 (penta-) to Cyanine7 (hepta-methine).

By applying these principles, informed by theoretical simulations, chemists can rationally design advanced fluorescent probes like this compound to meet the demanding requirements of modern biomedical imaging and diagnostics.

Bioconjugation Methodologies and Strategies for Sulfo Cyanine7.5 Maleimide

Thiol-Maleimide Conjugation Reaction Optimization for Diverse Biomolecules

The conjugation of Sulfo-Cyanine7.5 maleimide (B117702) to thiol-containing biomolecules proceeds via a Michael addition reaction, where the thiol group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This reaction forms a stable, covalent thioether bond. lumiprobe.com The efficiency and specificity of this process are highly dependent on several reaction parameters.

While specific kinetic data for Sulfo-Cyanine7.5 maleimide with a range of substrates is not extensively published, general principles of maleimide chemistry apply. The reaction efficiency is often optimized by using a molar excess of the maleimide dye, typically in the range of 10 to 20 moles of the dye per mole of protein, to drive the reaction to completion. interchim.fr The hydrophilicity of the "Sulfo-" moiety in this compound is advantageous, as it improves solubility in aqueous buffers, which can enhance reaction efficiency by minimizing the need for organic co-solvents that might perturb protein structure. lumiprobe.com

Table 1: Factors Influencing this compound Reaction Kinetics

FactorEffect on Reaction RateRationale
Substrate Size Smaller substrates (e.g., peptides) generally react faster than larger substrates (e.g., antibodies).Reduced steric hindrance allows for easier access of the maleimide to the thiol group.
Thiol Accessibility More accessible, surface-exposed thiols react faster than buried or sterically hindered thiols.The reaction requires direct physical interaction between the maleimide and the sulfhydryl group.
Molar Ratio Increasing the molar excess of this compound can increase the apparent reaction rate.Higher concentration of the labeling reagent drives the reaction equilibrium towards product formation.
Solvent Aqueous buffers are preferred; the high water solubility of this compound is beneficial. lumiprobe.comMaintains the native conformation of most biomolecules. Organic co-solvents may be needed for less soluble maleimides but can impact protein stability.

The yield of the thiol-maleimide conjugation is critically dependent on the reaction pH. The reaction is highly selective for thiol groups over other nucleophilic groups, such as amines (found in lysine (B10760008) residues), within a specific pH range.

pH: The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5. tocris.com In this range, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), while primary amines (-NH₂) are predominantly protonated (-NH₃⁺) and thus less reactive. Above pH 7.5, the deprotonation of amines increases, leading to a higher likelihood of off-target reaction with the maleimide. licorbio.com Conversely, under acidic conditions (e.g., pH < 6.5), the concentration of the reactive thiolate anion is reduced, slowing the desired reaction rate. Furthermore, the maleimide ring itself is susceptible to hydrolysis, a competing reaction that opens the ring to form an unreactive maleamic acid derivative. This hydrolysis is accelerated at alkaline pH values (pH ≥ 8.0), reducing the amount of active maleimide available for conjugation. uu.nl

Temperature: The conjugation reaction is typically performed at ambient temperature (around 20-25°C) for 1-2 hours or at 4°C for a longer duration, such as overnight. interchim.frtocris.com Lower temperatures may be necessary for proteins that are unstable during prolonged incubation at room temperature. licorbio.com While higher temperatures would generally increase the reaction rate, they can also increase the rate of maleimide hydrolysis and risk denaturation of the protein substrate.

Table 2: Effect of pH and Temperature on this compound Conjugation

ParameterConditionEffect on Yield and Specificity
pH 6.5 - 7.5Optimal: High selectivity for thiols, good reaction rate.
< 6.5Reduced Yield: Slower reaction due to low concentration of reactive thiolate.
> 7.5Reduced Yield & Specificity: Increased off-target reaction with amines and increased rate of maleimide hydrolysis. licorbio.comuu.nl
Temperature 4°CGood: Slower reaction rate (requires overnight incubation), but minimizes protein denaturation and side reactions. licorbio.com
Room Temp (20-25°C)Good: Faster reaction rate (typically 2 hours), suitable for stable proteins. tocris.com
> 37°CNot Recommended: Risk of protein denaturation and increased rate of competing side reactions like hydrolysis.

Controlling side reactions is essential for producing a homogeneous and functional bioconjugate. The primary strategies involve careful control of pH and the purification of reactants.

Controlling pH: Maintaining the reaction pH strictly between 6.5 and 7.5 is the most effective way to prevent the reaction of the maleimide with amines. tocris.com

Maleimide Hydrolysis: To minimize hydrolysis, aqueous solutions of this compound should be prepared immediately before use. The reaction should not be run at pH values above 7.5. uu.nl

Thiazine (B8601807) Rearrangement: A significant side reaction can occur when labeling peptides with an N-terminal cysteine that has a free amino group. The initial thioether conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. nih.govresearchgate.net This reaction is highly pH-dependent, occurring more rapidly at neutral and basic pH. nih.gov To minimize or prevent thiazine formation, the conjugation reaction can be performed under acidic conditions (e.g., pH 5.0), where the N-terminal amine is protonated and unable to act as a nucleophile. nih.govresearchgate.net

Disulfide Reduction: Proteins often contain cysteine residues that are oxidized and linked in disulfide bonds (-S-S-). These are unreactive towards maleimides. A reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is often added before conjugation to cleave these bonds and generate free thiols. Excess reducing agent, which itself contains a thiol, must be removed prior to adding the maleimide dye to prevent it from consuming the dye. tocris.com

Site-Specific Labeling Strategies Utilizing this compound

A major goal in bioconjugation is to attach a label at a specific, predetermined site on a biomolecule. This ensures homogeneity of the final product and minimizes the risk that the label will interfere with the biomolecule's function.

Recombinant DNA technology provides a powerful tool for achieving site-specific labeling. Most proteins contain multiple lysine residues, making amine-reactive chemistry poorly suited for site-specificity. In contrast, free cysteine residues are relatively rare in many proteins. This allows for the engineering of proteins where a single cysteine residue is introduced at a specific, solvent-accessible location on the protein surface.

The process involves:

Site Selection: Choosing a location for the cysteine mutation that is on the protein surface and away from active sites, binding interfaces, or regions critical for proper folding. Computational modeling can aid in identifying suitable sites.

Site-Directed Mutagenesis: A native amino acid (often a serine or alanine) is mutated to a cysteine using standard molecular biology techniques.

Protein Expression and Purification: The engineered protein is expressed and purified. It is crucial to maintain reducing conditions during purification to prevent the newly introduced thiol from forming unintended disulfide bonds.

Conjugation: The purified protein, now containing a single reactive thiol, can be specifically labeled with this compound under the optimized conditions described previously. This results in a homogeneously labeled protein with a dye-to-protein ratio of 1:1.

Synthetic peptides can be designed with a cysteine residue at a specific position, making them ideal substrates for site-specific labeling with this compound. By controlling the peptide sequence, the cysteine can be placed at the N-terminus, C-terminus, or an internal position.

When conjugating to a peptide with an N-terminal cysteine, the potential for thiazine rearrangement must be considered. nih.govresearchgate.net As discussed, performing the reaction at a pH below 6.5 can prevent this side reaction by keeping the N-terminal amine protonated. For internal or C-terminal cysteine residues, this side reaction is not a concern, and the standard optimal pH of 6.5-7.5 can be used to ensure an efficient and specific reaction. tocris.com The high specificity of the maleimide for the cysteine's thiol group ensures that other residues in the peptide remain unmodified. nih.gov

Quantitative Assessment of Labeling Stoichiometry

The precise quantification of the labeling stoichiometry, often referred to as the Degree of Labeling (DOL) or dye-to-protein (D/P) ratio, is a critical step in the characterization of this compound-biomolecule conjugates. This ratio represents the average number of dye molecules covalently attached to each biomolecule and significantly influences the conjugate's performance in downstream applications. Both under- and over-labeling can be detrimental; insufficient labeling leads to weak signal intensity, while excessive labeling can cause fluorescence quenching, altered biological activity, and decreased solubility of the conjugate. The most common method for determining the DOL is UV-Vis spectrophotometry.

This technique relies on the Beer-Lambert law to determine the molar concentrations of the protein and the dye in the conjugate solution. The absorbance of the purified conjugate is measured at two key wavelengths: 280 nm (the maximum absorbance for most proteins, particularly antibodies) and the absorbance maximum of the specific dye (approximately 788 nm for Sulfo-Cyanine7.5).

A crucial consideration is that the dye can also absorb light at 280 nm. To obtain an accurate protein concentration, a correction factor (CF) must be applied to the absorbance reading at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A_max). The corrected protein absorbance (A_280_corr) is calculated as follows:

A_280_corr = A_280 - (A_max × CF)

Once the corrected protein absorbance is determined, the molar concentrations of both the protein and the dye can be calculated using their respective molar extinction coefficients (ε).

The Degree of Labeling is then calculated using the following formula:

DOL (D/P Ratio) = (A_max / ε_dye) / (A_280_corr / ε_protein)

Where:

A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

ε_dye is the molar extinction coefficient of this compound at A_max.

A_280_corr is the corrected absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the biomolecule at 280 nm.

For more precise and detailed analysis, mass spectrometry (MS) can be employed. High-resolution mass spectrometry can determine the exact mass of the intact conjugate. By comparing the mass of the labeled biomolecule to the unlabeled one, the precise number of attached dye molecules can be determined, providing a distribution of species (e.g., molecules with 1, 2, 3, etc., dyes) rather than just an average value.

Parameter Formula/Description
Corrected Protein Absorbance (A_280_corr) A_280 - (A_max × CF)
Molar Concentration of Dye A_max / ε_dye
Molar Concentration of Protein A_280_corr / ε_protein
Degree of Labeling (DOL) (Molar Concentration of Dye) / (Molar Concentration of Protein)

Stability and Integrity of this compound Conjugates

The stability of the covalent linkage between this compound and the target biomolecule is paramount for the reliability and reproducibility of experimental results. The thioether bond formed via the Michael addition reaction between the maleimide and a thiol group is subject to specific degradation pathways, particularly in complex biological environments.

In Vitro Stability of Thioether Linkages in Biological Buffers

The thioether linkage formed from maleimide conjugation is known to be susceptible to cleavage in the presence of other thiols, such as glutathione (B108866) or free cysteine, which are abundant in plasma and intracellularly. This occurs through a retro-Michael reaction, where the original thiol-maleimide bond breaks, and the maleimide can then react with a different thiol-containing molecule. This can lead to the unintended transfer of the fluorescent label and a loss of signal from the intended target.

A competing reaction that affects the stability of the thioether linkage is the hydrolysis of the succinimide (B58015) ring within the linker. This hydrolysis opens the ring to form a succinamic acid derivative. Crucially, this ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the dye onto the biomolecule and creating a much more stable conjugate lumiprobe.combaseclick.eu.

The rate of these two competing reactions—retro-Michael deconjugation and stabilizing hydrolysis—is influenced by several factors, including pH, temperature, and the local microenvironment of the linkage site on the protein baseclick.eu. Studies on general maleimide-based antibody-drug conjugates (ADCs) have shown that in plasma, the thiosuccinimide linkage can be unstable lumiprobe.com. For instance, some maleimide-based conjugates have shown significant drug loss over a period of days in rat plasma, whereas conjugates that have undergone hydrolysis show no measurable loss baseclick.eu.

The stability of maleimide conjugates can vary significantly. In one study comparing maleimide-PEG and mono-sulfone-PEG conjugation to hemoglobin, the maleimide-PEG conjugate retained only about 70% of its structure after a 7-day incubation at 37°C in the presence of 1 mM glutathione (GSH), a common physiological thiol fishersci.com. In contrast, the conjugate was highly stable in phosphate-buffered saline (PBS) alone, with less than 5% degradation over the same period fishersci.com. This highlights the significant impact of competing thiols in biological buffers on the stability of the thioether linkage.

Condition Reaction Pathway Outcome
Presence of competing thiols (e.g., GSH) Retro-Michael ReactionCleavage of thioether bond, loss of label
Aqueous Buffer (e.g., PBS, pH 7.4) Hydrolysis of Succinimide RingFormation of stable, ring-opened structure

Proteolytic Resistance of Labeled Biomolecules

The covalent attachment of a large, complex molecule like Sulfo-Cyanine7.5 can potentially alter the structure and properties of the labeled biomolecule. One such property is its susceptibility to proteolytic degradation. The dye moiety could sterically hinder the access of proteases to their cleavage sites, thereby increasing the conjugate's resistance to degradation. Conversely, the conjugation could induce conformational changes that expose new cleavage sites, making the protein more susceptible to proteolysis.

Direct research on the proteolytic resistance of proteins specifically labeled with Sulfo-Cyanine7.5 is limited. However, studies on proteins labeled with other large near-infrared (NIR) dyes provide relevant insights. For example, an investigation into trastuzumab-based imaging agents labeled with IRDye 800CW found that increasing the dye-to-protein ratio negatively impacted the conjugate's stability in human serum nih.gov. After a 24-hour incubation, increased degradation and the formation of higher molecular weight protein aggregates were observed with higher labeling densities nih.gov. This suggests that heavy labeling with bulky NIR dyes may, in some cases, increase susceptibility to degradation or aggregation in biological fluids.

Long-Term Storage Stability of this compound Conjugates

Proper storage is essential to maintain the integrity and functionality of this compound conjugates over time. General recommendations for cyanine (B1664457) dye conjugates focus on minimizing degradation of both the protein and the fluorophore.

For long-term storage, it is typically recommended to store the conjugate solution in aliquots at -20°C or, for enhanced stability, at -80°C jenabioscience.commedchemexpress.comlifetechindia.com. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to protein denaturation, aggregation, and a loss of biological activity.

Furthermore, cyanine dyes are known to be sensitive to light, and prolonged exposure can lead to photobleaching and a loss of fluorescence. Therefore, all storage and handling of Sulfo-Cyanine7.5 conjugates should be done under low-light conditions, and storage vials should be protected from light (e.g., by using amber tubes or wrapping them in foil) baseclick.eumedchemexpress.comlifetechindia.com.

A study on the stability of various fluorescent antibody conjugates found that when stored in a liquid state at 4 to 5°C or -20°C, the conjugates remained stable for over 1,200 days nih.gov. While this study did not use Sulfo-Cyanine7.5, it demonstrates the potential for long-term stability of fluorescent protein conjugates under optimal storage conditions. The addition of cryoprotectants, such as glycerol, may also be considered to prevent damage during freezing.

Storage Parameter Recommendation Rationale
Temperature -20°C or -80°CMinimizes protein degradation and chemical reactions.
Aliquoting Store in single-use volumesAvoids damage from repeated freeze-thaw cycles.
Light Exposure Store in the dark (e.g., amber vials)Prevents photobleaching of the cyanine dye.
Additives Consider cryoprotectants (e.g., glycerol)Protects protein structure during freezing.

Applications of Sulfo Cyanine7.5 Maleimide in Molecular and Cellular Research

Real-Time Tracking and Dynamics of Biomolecules in Live Cells

The ability to visualize and track the movement and interactions of biomolecules within their native cellular environment is crucial for understanding their functions. Sulfo-Cyanine7.5 maleimide (B117702), with its emission in the near-infrared spectrum, minimizes background autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio for clearer imaging in live cells.

Visualization of Protein Trafficking and Localization in Cellular Compartments

Monitoring of Receptor-Ligand Interactions at the Cell Surface

Understanding how cells communicate with their external environment often involves studying the interactions between cell surface receptors and their specific ligands. By fluorescently labeling a ligand with Sulfo-Cyanine7.5 maleimide, it is possible to observe its binding to receptors on the surface of live cells. This can provide valuable data on receptor distribution, clustering, and internalization upon ligand binding. The high photostability of the dye is advantageous for long-term imaging studies that aim to track the fate of the receptor-ligand complex over time.

Studies on Nucleic Acid Dynamics within the Nucleus and Cytoplasm

While the maleimide group of Sulfo-Cyanine7.5 primarily targets sulfhydryl groups found in proteins, modified nucleic acids containing thiol groups can also be labeled with this dye. This allows for the investigation of nucleic acid dynamics, such as the transport of messenger RNA (mRNA) from the nucleus to the cytoplasm for protein synthesis, or the localization of non-coding RNAs to specific subcellular domains. The near-infrared emission of Sulfo-Cyanine7.5 is beneficial for imaging within the dense environment of the nucleus and cytoplasm.

Advanced Fluorescence Microscopy Techniques Utilizing this compound

The development of advanced fluorescence microscopy techniques has pushed the boundaries of spatial and temporal resolution in cellular imaging. The photophysical properties of this compound make it a potentially suitable probe for some of these cutting-edge methods.

Super-Resolution Microscopy (e.g., STED, STORM) with this compound Conjugates

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. The performance of these techniques is highly dependent on the properties of the fluorescent probes used. For a fluorophore to be effective in super-resolution imaging, it should exhibit high photostability, brightness, and, for some techniques, the ability to photoswitch between fluorescent and dark states. While the general characteristics of cyanine (B1664457) dyes are promising for super-resolution applications, specific studies demonstrating the use of this compound in STED or STORM are not prevalent in the current body of literature. Further research would be needed to validate its performance and optimize imaging conditions for these techniques.

Fluorescence Correlation Spectroscopy (FCS) for Diffusion Studies

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the diffusion and concentration of fluorescently labeled molecules in a small observation volume. By analyzing the fluctuations in fluorescence intensity as molecules move in and out of a focused laser beam, FCS can provide quantitative information about molecular dynamics. This compound-labeled proteins or other biomolecules can be studied using FCS to determine their diffusion coefficients within different cellular compartments or in the plasma membrane. This data can reveal information about the size of molecular complexes, viscosity of the local environment, and transient interactions with other molecules.

Single-Molecule FRET (smFRET) Applications for Conformational Dynamics

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique used to measure distances at the angstrom scale (1-10 nm) and to study the conformational dynamics of individual biomolecules. The choice of fluorophores is critical for successful smFRET experiments. Near-infrared (NIR) dyes such as Sulfo-Cyanine7.5 are advantageous in these applications. While traditionally, pairs like Cy3 and Cy5 have been common, NIR dyes offer unique benefits.

Sulfo-Cyanine7.5, when used as a FRET acceptor, can be paired with a suitable donor dye to investigate dynamic processes such as protein folding, enzyme catalysis, and the operation of molecular machines. The maleimide functional group allows for specific, covalent attachment of the dye to cysteine residues engineered into a protein of interest. By labeling two different sites on a single molecule with a donor and an acceptor dye, changes in the distance between these sites can be monitored in real-time by observing changes in FRET efficiency.

The spectral properties of Sulfo-Cyanine7.5, with an absorption maximum around 788 nm and emission around 808 nm, place it in the near-infrared window where cellular autofluorescence is significantly reduced. axispharm.com This leads to an improved signal-to-noise ratio, a critical factor in detecting the faint signals from single molecules. Its high hydrophilicity, conferred by the sulfo- groups, ensures good solubility in aqueous buffers and minimizes non-specific interactions with the biomolecule or surfaces. These characteristics make this compound a promising candidate for advanced smFRET studies aimed at elucidating complex conformational dynamics.

PropertySulfo-Cyanine7.5Reference Donor (e.g., Cy5.5)
Excitation Max (nm)~788~675
Emission Max (nm)~808~694
Reactive GroupMaleimideNHS Ester, Maleimide, etc.
Key AdvantageLow background autofluorescenceSpectral overlap with acceptor

High-Throughput Screening and Flow Cytometry Applications

Development of Quantitative Assays for Cellular Analysis

The robust photophysical properties of this compound make it a valuable tool for the development of quantitative assays for high-throughput screening (HTS). HTS platforms rely on assays that are sensitive, reproducible, and adaptable to automation. Fluorescent probes are integral to many such assays, enabling the measurement of a wide range of cellular and biochemical activities.

This compound can be used to label proteins, peptides, or antibodies to create specific probes for target quantification. For example, a protein's thiol group can be labeled with the dye to create a fluorescent tracer for a binding assay. In a competitive HTS assay, this fluorescently-labeled protein and a library of small molecule compounds would compete for binding to a specific target. The degree of fluorescence polarization or intensity can be measured in a high-throughput manner to identify compounds that disrupt the interaction. The brightness and high quantum yield of Sulfo-Cyanine7.5 contribute to the sensitivity of these assays, allowing for lower concentrations of reagents and the detection of subtle biological effects. axispharm.com

The development of such assays involves optimizing labeling conditions, purification of the conjugate, and validation to ensure that the fluorescent label does not interfere with the biological activity of the molecule. The water solubility of the sulfo-cyanine dye simplifies these procedures and enhances the performance of the labeled biomolecules in aqueous assay environments. axispharm.com

Cell Sorting and Phenotyping using this compound-Labeled Antibodies

Flow cytometry is a cornerstone technology for high-throughput cellular analysis, enabling the simultaneous measurement of multiple characteristics of individual cells within a heterogeneous population. This technique is heavily reliant on fluorescently-labeled antibodies for cell surface and intracellular protein detection.

This compound is used to create fluorescent antibody conjugates for multi-color flow cytometry. The maleimide group reacts with sulfhydryl groups on the antibody, often exposed after gentle reduction of disulfide bonds in the hinge region, resulting in a stable, covalent linkage. The resulting Sulfo-Cyanine7.5-antibody conjugate can be used to specifically label cell populations expressing the target antigen.

The distinct spectral properties of Sulfo-Cyanine7.5, emitting in the far-red/near-infrared part of the spectrum, are particularly valuable for expanding the number of parameters that can be measured simultaneously (a practice known as high-dimensional flow cytometry). axispharm.com By using dyes that emit at longer wavelengths, researchers can minimize spectral overlap with more traditional fluorophores (like FITC and PE), reducing the need for complex spectral compensation and improving data quality. This allows for more precise identification and sorting of rare cell populations based on their unique expression profiles (phenotyping). axispharm.comaxispharm.com

ApplicationKey Feature of Sulfo-Cyanine7.5Advantage
Quantitative HTS Assays Bright fluorescence, High quantum yieldHigh sensitivity, reliable quantification
Flow Cytometry & Cell Sorting Near-infrared emission (~808 nm)Reduces spectral overlap, enables multi-color analysis

Ex Vivo Tissue Imaging and Histological Analysis

Fluorescent Staining of Tissue Sections for Morphological Studies

Histological analysis of tissue sections is fundamental to understanding tissue architecture and disease pathology. Fluorescence microscopy offers significant advantages over traditional chromogenic staining by enabling multiplexed detection of different molecular targets. The use of near-infrared fluorophores like Sulfo-Cyanine7.5 provides additional benefits for tissue imaging.

This compound can be conjugated to antibodies or other targeting moieties to specifically label structures within fixed tissue sections. A major challenge in tissue imaging is the intrinsic autofluorescence of biological components such as collagen and elastin, which is most prominent in the visible spectrum. Because Sulfo-Cyanine7.5 is excited and emits in the NIR range, it largely bypasses this source of background noise, resulting in images with a much higher signal-to-background ratio. axispharm.com This clarity is crucial for detailed morphological studies and the accurate localization of target proteins within complex tissue microenvironments. The hydrophilicity of the dye also facilitates penetration into tissue sections and reduces non-specific binding.

Assessment of Cellular Distribution in Organoid Models

Organoids are three-dimensional (3D) cell culture systems that more accurately recapitulate the structure and function of in vivo tissues compared to traditional 2D cell cultures. Imaging complex 3D structures like organoids presents challenges, including light scattering and limited penetration depth of visible light.

Near-infrared dyes such as Sulfo-Cyanine7.5 are well-suited for imaging organoid models. lumiprobe.comglpbio.com The longer wavelengths of NIR light can penetrate more deeply into biological tissues, allowing for clearer imaging of cells and structures within the core of the organoid. By conjugating this compound to specific antibodies, researchers can map the spatial distribution and organization of different cell types within an organoid. This is critical for assessing organoid development, modeling disease processes, and evaluating the cellular response to various stimuli. The low background fluorescence associated with NIR imaging is particularly advantageous in these dense, multi-layered cultures, enabling precise assessment of cellular localization and interactions.

Design and Engineering of Advanced Probes and Materials with Sulfo Cyanine7.5 Maleimide

Integration of Sulfo-Cyanine7.5 Maleimide (B117702) into Multimodal Imaging Agents

To overcome the inherent limitations of individual imaging modalities, researchers are increasingly focused on creating multimodal imaging agents that combine the advantages of multiple techniques. Sulfo-Cyanine7.5 maleimide is a valuable tool in this endeavor, particularly for agents that merge optical imaging with radionuclide-based or photoacoustic technologies.

Development of Hybrid Optical-Radioactive Probes

The fusion of fluorescence imaging with radionuclide techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT) provides a powerful combination of high sensitivity and detailed spatial resolution. This compound can be conjugated to targeting ligands that are simultaneously labeled with a radionuclide, creating a single probe for dual-modality imaging.

A common strategy involves labeling a targeting molecule, such as a peptide or antibody, with both the fluorescent dye and a chelator capable of binding a radioactive isotope. For example, a peptide that targets a specific cancer marker could be functionalized with this compound for optical detection in superficial tissues and with a DOTA chelator carrying a radionuclide like Copper-64 for deep-tissue PET imaging. This approach allows for complementary data acquisition from a single targeted agent.

Table 1: Components of a Hybrid Optical-Radioactive Probe

Component Function Primary Imaging Modality
This compound Emits fluorescence in the NIR spectrum Optical Imaging
Radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr) Emits positrons for annihilation events PET Imaging
Targeting Ligand (e.g., Antibody, Peptide) Binds to specific biological markers Target-Specific Imaging

Formulation of Photoacoustic Imaging Agents

Photoacoustic imaging (PAI) is a hybrid modality that detects ultrasonic waves generated by the absorption of pulsed laser light, combining the high contrast of optical methods with the deep tissue penetration of ultrasound. nih.gov Materials that strongly absorb light in the NIR region are effective as PAI contrast agents. The absorption maximum of Sulfo-Cyanine7.5 falls within the NIR-I window, making it a suitable candidate for generating photoacoustic signals. nih.govaxispharm.com

When integrated into nanostructures, this compound can significantly amplify the photoacoustic signal at a target site. Upon irradiation with a laser of the appropriate wavelength, these dye-labeled nanoparticles absorb the light energy and convert it into heat, causing thermoelastic expansion that generates a detectable ultrasound wave. This enables high-resolution imaging at greater depths than traditional fluorescence imaging. ucl.ac.uk

Nanoparticle-Based Delivery and Imaging Systems

Nanoparticles serve as highly adaptable platforms for the targeted delivery of imaging agents. Functionalizing these nanoparticles with this compound enhances their utility by enabling precise optical tracking and visualization.

Encapsulation of this compound within Polymeric Nanocarriers

Polymeric nanocarriers, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely used for their biocompatibility and biodegradability. While passive encapsulation of dyes is possible, the maleimide group on Sulfo-Cyanine7.5 allows for a more stable and controlled attachment through covalent bonding. mdpi.com The surface of pre-formed polymeric nanoparticles can be chemically modified to introduce sulfhydryl (thiol) groups. The maleimide moiety of the dye then reacts specifically with these thiols to form a stable thioether linkage, securely tethering the fluorescent probe to the nanocarrier's surface. mdpi.com This method prevents dye leakage and allows for reliable in vitro and in vivo tracking of the nanocarrier's biodistribution and cellular interactions.

Surface Functionalization of Inorganic Nanoparticles with this compound

Inorganic nanoparticles, including gold, silica, and iron oxide nanoparticles, are frequently used in biomedical imaging and theranostics. frontiersin.orgbohrium.com Their surfaces can be precisely engineered to attach biomolecules. A common strategy involves modifying the nanoparticle surface to present thiol groups, which then serve as specific reaction sites for the maleimide group of Sulfo-Cyanine7.5. lumiprobe.com This covalent functionalization results in highly stable and brightly fluorescent nanoprobes. nih.gov This approach allows for the creation of multifunctional platforms by co-conjugating targeting ligands, such as antibodies, alongside the imaging dye to direct the nanoparticles to specific cells or tissues. frontiersin.org

Table 2: Strategies for Functionalizing Nanoparticles with this compound

Nanoparticle Type Surface Functionalization Method Key Advantage of Resulting Probe
Polymeric Nanoparticles Introduction of thiol groups for reaction with maleimide Biocompatible and biodegradable delivery system
Gold Nanoparticles Thiol-maleimide conjugation on the gold surface Unique optical properties for multimodal applications

Biocompatibility and Stability of this compound-Enabled Nanoprobes

The biocompatibility and stability of nanoprobes are paramount for their use in biological systems. The surface chemistry of a nanoparticle largely dictates its interactions with the biological environment. nih.gov The covalent bond formed between the maleimide group and a thiol is highly stable under physiological conditions, which minimizes the premature release or leaching of the dye from the nanoprobe.

Development of Targeted Molecular Probes

The maleimide functional group on Sulfo-Cyanine7.5 is a thiol-reactive moiety that enables the covalent attachment of the dye to molecules containing sulfhydryl groups, most notably cysteine residues in peptides and proteins. This reactivity is the foundation for engineering a wide array of advanced molecular probes designed for specific biological targets and environments. The high hydrophilicity of the "sulfo-" variant of Cyanine7.5 makes it particularly well-suited for biological applications by minimizing aggregation and non-specific binding in aqueous environments lumiprobe.com.

Conjugation to Targeting Peptides and Affibodies

The specific targeting of cells or tissues can be achieved by conjugating this compound to molecules with high affinity for a particular biological marker, such as targeting peptides and affibodies.

Targeting peptides are short amino acid sequences designed to bind to specific receptors or cell surface proteins. Dye-labeled peptides are crucial tools in biochemical and cellular research, enabling the study of peptide-receptor interactions and biodistribution lumiprobe.com. The conjugation process involves a reaction between the maleimide group of the dye and a thiol group from a cysteine residue within the peptide sequence. This thiol-Michael addition reaction is highly efficient and proceeds under mild pH conditions (typically 6.5-7.5), forming a stable thioether bond.

Affibody molecules are small (approximately 7 kDa), robust, engineered scaffold proteins that can be designed to have high affinity for a variety of molecular targets. A key advantage of the affibody scaffold is that it is naturally cysteine-free. This allows for the introduction of a single cysteine residue at a specific site, often the C-terminus, for precise, site-specific labeling with thiol-reactive dyes like this compound. This site-specific conjugation ensures a homogenous product with a well-defined dye-to-protein ratio, preserving the affibody's binding affinity for its target. For example, anti-HER2 (Human Epidermal Growth Factor Receptor 2) affibody molecules have been engineered with a C-terminal cysteine to allow for specific labeling for imaging HER2-expressing tumors.

The general procedure for labeling affibodies involves a reduction step, as the cysteine-containing monomers can form disulfide-linked dimers during storage. This reduction, often performed with agents like Tris(2-carboxyethyl)phosphine (TCEP), exposes the free sulfhydryl group for reaction with the maleimide dye.

Table 1: Key Parameters in the Conjugation of this compound to Peptides and Affibodies
ParameterTypical Condition/ValueRationale
Targeting LigandPeptides (e.g., RGD), Affibodies (e.g., anti-HER2 ZHER2:2395-Cys)Provides specificity for the desired biological target.
Reactive Group on DyeMaleimideReacts specifically with thiol (sulfhydryl) groups.
Reactive Group on LigandCysteine residue (-SH)Provides a site for covalent bond formation with the maleimide.
Pre-reaction StepReduction of disulfide bonds (e.g., with TCEP)Ensures the availability of free thiol groups for conjugation.
Reaction pH6.5 - 7.5Optimal for selective reaction of maleimide with thiols while minimizing reaction with amines.
Dye:Ligand Molar Ratio2:1 to 20:1Excess dye is used to ensure efficient labeling of the targeting ligand.
Reaction Time2 hours to overnightAllows for the conjugation reaction to proceed to completion.
Purification MethodGel filtration, HPLC, DialysisRemoves unconjugated dye from the final labeled probe.

Labeling of Antibodies for Specific Biomarker Detection

Antibodies are widely used for the specific detection of biomarkers due to their high specificity and affinity. Labeling antibodies with near-infrared (NIR) fluorophores like Sulfo-Cyanine7.5 allows for highly sensitive detection in techniques such as in vivo imaging, flow cytometry, and fluorescence microscopy. While amine-reactive NHS esters are commonly used to label antibodies via lysine (B10760008) residues, this can sometimes compromise the antigen-binding site.

Labeling with this compound offers a valuable alternative for more site-specific conjugation. Antibodies, specifically of the IgG class, contain disulfide bonds in their hinge region that are susceptible to selective reduction. Mild reducing agents can cleave these bonds to generate free thiol groups without fully dissociating the antibody structure. These newly available thiols can then be specifically targeted by the maleimide group of Sulfo-Cyanine7.5, resulting in a more controlled and potentially less disruptive labeling of the antibody.

Another strategy involves introducing new thiol groups onto the antibody using cross-linkers. For instance, N-succinimidyl S-acetylthioacetate (SATA) can react with primary amines (lysine residues) on the antibody. A subsequent deacetylation step exposes a free thiol group, which is then available for conjugation with this compound. This two-step process allows for the introduction of reactive thiols away from the antigen-binding sites, helping to preserve the antibody's function. These techniques enable the creation of Sulfo-Cyanine7.5-antibody conjugates for the specific detection of biomarkers associated with various diseases, such as cancer.

Table 2: Comparison of Antibody Labeling Strategies
Labeling StrategyReactive Group on DyeTarget Residue on AntibodyKey Characteristics
Amine LabelingNHS EsterLysine (-NH2)Simple, common; labels multiple sites, potentially affecting antigen binding.
Thiol Labeling (Hinge Reduction)MaleimideCysteine (-SH) from reduced disulfidesMore site-specific (hinge region); requires a controlled reduction step.
Thiol Labeling (Thiolation)MaleimideIntroduced Cysteine/Thiol (-SH)Allows introduction of thiols at specific locations via cross-linkers (e.g., SATA).

Construction of Responsive Probes for Environmental Sensing

Beyond simply targeting a location, this compound can be a core component in the construction of "smart" or responsive probes. These probes are engineered to change their fluorescence properties in response to specific environmental stimuli, such as pH, the presence of certain ions, or hypoxic conditions. This "turn-on" or "turn-off" capability provides a significant advantage over "always on" probes by increasing the signal-to-background ratio and allowing for the dynamic sensing of physiological or pathological conditions.

The general design of such a probe involves linking the Sulfo-Cyanine7.5 fluorophore to a "trigger" moiety that modulates its fluorescence. The fluorescence of the cyanine (B1664457) dye is quenched in the probe's initial state. When the trigger moiety interacts with its specific analyte or environmental condition, it undergoes a chemical transformation (e.g., cleavage or a conformational change). This transformation electronically decouples the quencher from the fluorophore, restoring the bright NIR fluorescence of the Sulfo-Cyanine7.5 core.

For example, responsive probes for tumor hypoxia have been developed using a heptamethine cyanine scaffold. Hypoxic tissues are characterized by an upregulation of nitroreductase enzymes. A probe can be designed by attaching a nitroaromatic group to the cyanine dye, which acts as a fluorescence quencher. In the presence of nitroreductase, the nitro group is reduced, leading to the cleavage of the quencher and a "turn-on" fluorescence signal, indicating a hypoxic environment nih.govresearchgate.net. Similarly, pH-sensitive probes can be constructed where the fluorescence is modulated by pH-dependent structural changes in a group conjugated to the dye researchgate.netrsc.org.

The maleimide group on Sulfo-Cyanine7.5 serves as a critical chemical handle to attach these trigger moieties or to conjugate the entire responsive probe system to a targeting molecule, thereby combining environmental sensing with targeted delivery.

Methodological Advancements and Innovations in Sulfo Cyanine7.5 Maleimide Utilization

Strategies for Enhancing Photostability of Sulfo-Cyanine7.5 Maleimide (B117702) Conjugates

The heptamethine chain of cyanine (B1664457) dyes like Sulfo-Cyanine7.5 is susceptible to photooxidation, leading to irreversible loss of fluorescence. This process is primarily mediated by reactive oxygen species (ROS) generated from the dye's excited triplet state. Strategies to mitigate this involve both the modification of the chemical environment and the dye's molecular structure.

The inclusion of chemical additives in the imaging buffer is a widely adopted strategy to prolong the fluorescent lifetime of cyanine dyes. These molecules function by quenching the dye's excited triplet state or by scavenging harmful ROS.

Detailed research has shown that naturally occurring thio-imidazole amino acids are highly effective photostabilizers for a range of cyanine dyes. These compounds offer a biocompatible solution for enhancing signal duration and stability, particularly in demanding single-molecule imaging experiments. Their mechanism involves quenching the excited triplet state of the cyanine dye, thereby preventing the generation of destructive ROS.

A comparative study on various cyanine dyes demonstrated significant improvements in photostability with the addition of these scavengers. The naturally occurring antioxidant ergothioneine, for instance, has been shown to dramatically enhance the photostability of Cy3 and Cy5, surpassing the performance of commonly used agents like β-mercaptoethanol (β-ME).

PhotostabilizerTarget DyeEnhancement Factor (vs. No Reductant)
β-mercaptoethanol (β-ME)Cy5~18x
Ergothioneine Cy5 ~60x
2-thiol-histidine (2-TH)Cy5~130x
Ergothioneine Cy3 ~30x

This table presents illustrative data based on findings for common cyanine dyes, demonstrating the relative efficacy of different antioxidant scavengers. The principles are broadly applicable to heptamethine cyanines like Sulfo-Cyanine7.5.

A more advanced strategy involves the intramolecular stabilization of the fluorophore by covalently attaching a photostabilizing moiety directly to the dye molecule. This approach ensures that the protective agent is in permanent, close proximity to the fluorophore, increasing the efficiency of the quenching process.

Triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog) have been successfully conjugated to cyanine dyes. Studies on Cy5 demonstrated that direct conjugation of these TSQs dramatically enhanced photostability without significantly altering the dye's native spectral properties. This intramolecular approach was found to be substantially more effective than adding the same quenchers at millimolar concentrations to the surrounding solution. The covalent linkage reduces the lifetime of the dye's triplet state, thereby minimizing the opportunity for ROS production.

ConjugateMean Fluorescence Lifetime (τ_on) Enhancement (Conjugated vs. in Solution)
Cy5-COT~10-fold increase
Cy5-NBA~7-fold increase
Cy5-Trolox~5-fold increase

This table illustrates the significant increase in the fluorescent "on-time" of Cy5 when triplet-state quenchers are covalently attached, compared to their presence in the surrounding solution. This highlights the advantage of the intramolecular stabilization strategy.

Techniques for Reducing Non-Specific Binding in Biological Systems

Non-specific binding of fluorescent conjugates to surfaces or unintended biological molecules is a major source of background noise, which can compromise the sensitivity and accuracy of an assay. The inherent hydrophobicity of many organic dyes contributes to this issue. While Sulfo-Cyanine7.5 is sulfonated to improve water solubility, additional strategies are often necessary.

Surface passivation involves treating the substrate (e.g., glass slides, microplates) to make it inert and resistant to the adsorption of biomolecules. This is critical in single-molecule studies and other sensitive imaging applications.

Common and effective passivation methods include:

Polyethylene Glycol (PEG) Coating : Covalently attaching a layer of PEG (PEGylation) to the surface creates a hydrophilic barrier that sterically hinders the approach of proteins and other macromolecules, effectively preventing non-specific binding. arxiv.orgnih.govacs.orgsemanticscholar.org

Bovine Serum Albumin (BSA) Blocking : Incubating the surface with a concentrated solution of BSA, an inert protein, effectively blocks "sticky" sites that might otherwise bind the fluorescent conjugate. nih.govnih.gov BSA is often used as a blocking agent in buffers to shield analytes from interacting with charged surfaces. aatbio.com

Combined Approaches : Often, a combination of methods is employed. For instance, a surface may be coated with a hydrophobic layer and a surfactant like Tween-20, followed by blocking with biotinylated BSA to allow for specific tethering of target molecules while passivating the remaining surface. nih.gov

The choice of passivation agent can be critical, with studies showing that PEG and polyvinylphosphonic acid (PVPA) can be particularly effective at preventing the non-specific adsorption of dye-labeled DNA. arxiv.org

Reduce Aggregation : Hydrophilic linkers improve the solubility of the entire conjugate, preventing the formation of aggregates that can lead to artifacts and rapid clearance from circulation in in vivo studies.

Minimize Non-Specific Interactions : A hydrophilic shell, often created using PEG chains, can mask the hydrophobic regions of both the dye and the target protein, reducing unwanted interactions with surfaces and off-target molecules. chemexpress.comwuxiapptec.com

Improve Pharmacokinetics : In the context of in vivo imaging, enhanced hydrophilicity leads to reduced non-specific uptake by tissues like the liver, improving bioavailability and the target-to-background signal ratio. chemexpress.com

The "sulfo-" groups on Sulfo-Cyanine7.5 already contribute to its hydrophilicity. Combining this with a hydrophilic PEG-based linker can further enhance the performance of the resulting bioconjugate.

Novel Purification and Characterization Methods for Sulfo-Cyanine7.5 Maleimide Conjugates

After the conjugation reaction, it is essential to purify the labeled biomolecule from excess, unreacted dye and to characterize the final product to ensure quality and consistency.

Purification : The most common and effective method for purifying protein conjugates from free dye is Size-Exclusion Chromatography (SEC) . nih.gov This technique separates molecules based on their hydrodynamic radius. The larger protein conjugate elutes from the column first, while the smaller, unconjugated this compound is retained longer, allowing for their effective separation. Pre-packed columns (e.g., Sephadex G-25) are widely used for this purpose. nih.gov Fluorescence-detection size-exclusion chromatography (FSEC) can be used to rapidly analyze expression levels and monodispersity of fluorescently tagged proteins. chromatographyonline.comnih.govresearchgate.net

Characterization : The primary characterization method is UV-Visible Spectroscopy , which is used to determine the Degree of Labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule. thermofisher.comnanotempertech.comabberior.rocks It is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two key wavelengths:

~280 nm : The absorbance maximum for most proteins (due to tryptophan and tyrosine residues).

~776 nm : The absorbance maximum for Sulfo-Cyanine7.5.

Because the dye also absorbs light at 280 nm, a correction factor must be applied to determine the true protein concentration. abberior.rocksarizona.eduaatbio.com The DOL is a critical parameter, as both under-labeling and over-labeling can be detrimental; the former leads to weak signals, while the latter can cause fluorescence quenching and altered biological activity of the protein. thermofisher.comnanotempertech.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for characterization. Reversed-phase HPLC can be used to assess the purity of the conjugate and can sometimes resolve protein populations with different numbers of attached dye molecules, providing information on the heterogeneity of the labeling. researchgate.netacs.org

Advanced Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of this compound-biomolecule conjugates. The primary goal is to separate the fully formed, labeled conjugate from unreacted dye and unlabeled biomolecules. Several HPLC modalities are employed, each separating molecules based on different physicochemical properties.

Size-Exclusion Chromatography (SEC-HPLC) : This technique separates molecules based on their hydrodynamic volume. It is highly effective for removing small, unreacted this compound molecules from the much larger bioconjugate. SEC-HPLC is often the first step in purification following the conjugation reaction. cellmosaic.comresearchgate.net

Hydrophobic Interaction Chromatography (HIC) : Similar to RP-HPLC, HIC also separates molecules based on hydrophobicity. However, it uses a less denaturing mobile phase, making it particularly suitable for proteins and antibodies that might lose their biological activity under the conditions used in RP-HPLC. cellmosaic.com

Chromatographic TechniquePrinciple of SeparationPrimary Application for Sulfo-Cyanine7.5 Conjugates
Size-Exclusion (SEC-HPLC)Hydrodynamic Volume (Size)Removal of free, unconjugated dye.
Reverse-Phase (RP-HPLC)HydrophobicityPurity analysis and separation of species with different labeling ratios.
Hydrophobic Interaction (HIC)Hydrophobicity (non-denaturing)Analysis and purification of sensitive proteins/antibodies.
Ion-Exchange (IEX-HPLC)Net Surface ChargeSeparation of conjugates based on charge modification by the dye.

Mass Spectrometry for Conjugate Verification

Mass spectrometry (MS) is an indispensable tool for the definitive verification of bioconjugation and the precise characterization of the resulting products. It provides an accurate mass measurement of the intact conjugate, which confirms the covalent attachment of the dye and allows for the determination of the exact number of dye molecules per biomolecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is well-suited for large biomolecules. When coupled with liquid chromatography (LC-MS), it allows for the analysis of purified conjugates. The resulting mass spectrum shows a distribution of species, with peaks corresponding to the unlabeled biomolecule and the biomolecule conjugated with one, two, or more dye molecules. This provides a detailed profile of the heterogeneity of the conjugate population. nih.govprotagene.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF MS is a rapid and sensitive method for analyzing bioconjugates. nih.govnih.gov It provides the mass of the intact conjugate, confirming successful labeling. While generally providing lower resolution than ESI-MS for complex mixtures, it is a powerful tool for quick verification and can be used to analyze very small sample amounts. nih.govresearchgate.net

Mass Spectrometry TechniqueKey AdvantagesInformation Obtained
Electrospray Ionization (ESI-MS)High resolution and accuracy; easily coupled with HPLC.Precise mass of intact conjugate; distribution of species with different degrees of labeling.
MALDI-TOF MSHigh sensitivity, speed, and tolerance to some buffers.Confirmation of covalent labeling; average mass of the conjugate population.

Spectroscopic Quantification of Dye-to-Biomolecule Ratio

The most common method for determining the average number of dye molecules conjugated to each biomolecule—known as the Degree of Labeling (DOL) or dye-to-protein ratio—is UV-Vis absorption spectroscopy. biotium.comthermofisher.com This technique is straightforward and relies on the Beer-Lambert law.

The process involves measuring the absorbance of the purified conjugate solution at two specific wavelengths:

280 nm : The wavelength at which proteins, particularly those containing tryptophan and tyrosine residues, exhibit maximum absorbance.

~788 nm : The maximum absorption wavelength (λmax) for the Sulfo-Cyanine7.5 dye. axispharm.com

The DOL is calculated using the following formula, which accounts for the contribution of the dye to the absorbance at 280 nm:

Degree of Labeling (DOL) = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye]

Where:

A_dye is the absorbance of the conjugate at the dye's λmax (~788 nm).

A_protein is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the biomolecule at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its λmax.

CF is the correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

Accurate determination of the DOL is crucial, as both under- and over-labeling can negatively impact the performance of the conjugate. thermofisher.com Over-labeling can lead to fluorescence quenching and may interfere with the biological activity or solubility of the biomolecule. thermofisher.com

ParameterDescriptionTypical Value / Measurement
λmax (Sulfo-Cyanine7.5)Wavelength of maximum absorbance for the dye.~788 nm
λmax (Protein)Wavelength of maximum absorbance for the protein.~280 nm
ε_dyeMolar extinction coefficient of Sulfo-Cyanine7.5 at λmax.~271,000 M⁻¹cm⁻¹
ε_protein (e.g., IgG)Molar extinction coefficient of the protein at 280 nm.~210,000 M⁻¹cm⁻¹
Correction Factor (CF)A₂₈₀ of dye / A_λmax of dye.~0.05

Comparative Analysis with Other Near Infrared Fluorophores

Performance Comparison with Related Cyanine (B1664457) Dyes (e.g., Cy7, Cy5.5)

The cyanine dye family is characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. lumiprobe.comlumiprobe.com The length of this chain is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in fluorescence at longer wavelengths. lumiprobe.comlumiprobe.com Sulfo-Cyanine7.5, Cy7, and Cy5.5 belong to this class but possess distinct structural and photophysical characteristics that influence their performance.

The efficacy of a fluorophore in biological imaging is heavily dependent on its quantum yield (the efficiency of converting absorbed light into emitted fluorescence) and its photostability (resistance to photochemical degradation). Sulfo-Cyanine7.5 is engineered for high performance in these areas.

Quantum Yield: Sulfo-Cyanine7.5 is reported to have a significantly higher fluorescence quantum yield compared to some other NIR dyes like Indocyanine Green (ICG). lumiprobe.com Certain improved analogs of Cy7, such as Sulfo-Cyanine7, demonstrate a quantum yield that is 20% higher than the original Cy7® fluorophore. lumiprobe.com This high efficiency in photon emission translates to brighter signals, which is crucial for sensitive detection.

Photostability: Cyanine dyes are generally known for being more resistant to photobleaching than many traditional fluorescent dyes. axispharm.com Sulfo-Cyanine7.5 offers excellent photostability, making it reliable for studies that require prolonged or repeated imaging sessions. axispharm.com The structural design of cyanine dyes, such as the inclusion of a rigidizing ring in the heptamethine chain of some Sulfo-Cy7 variants, can further improve photophysical properties, including stability. lumiprobe.com Comparatively, benzoindocyanine dyes like Cy5.5 may exhibit increased photostability due to the presence of a fused aromatic ring which provides additional delocalization. nih.gov The photobleaching of cyanine dyes is often linked to the presence of oxygen, with stability being markedly higher under inert conditions. nih.govnih.gov

Below is a data table comparing the spectral properties of these related dyes.

FeatureSulfo-Cyanine7.5Sulfo-Cyanine7Sulfo-Cyanine5.5
Excitation Max (Ex) ~788 nm axispharm.com~750 nm axispharm.com~673 nm
Emission Max (Em) ~808 nm axispharm.com~773 nm axispharm.com~694 nm
Key Characteristic High quantum yield; ideal for deep tissue imaging. lumiprobe.comaxispharm.comImproved quantum yield and photostability over original Cy7. lumiprobe.comBenzo-fused structure may enhance photostability. nih.gov

The maleimide (B117702) functional group enables covalent attachment of the dye to biomolecules via reaction with free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. axispharm.comlumiprobe.com

Specificity: The maleimide-thiol reaction is highly specific and efficient under controlled pH conditions (typically pH 6.5-7.5), ensuring precise and targeted labeling. axispharm.comaatbio.comaatbio.com This specificity is a shared characteristic among maleimide-functionalized dyes like Sulfo-Cyanine7.5, Cy7, and Cy5.5.

Efficiency and Solubility: A key advantage of Sulfo-Cyanine7.5 maleimide is its enhanced water solubility, conferred by the presence of sulfonate (sulfo-) groups. lumiprobe.comaxispharm.comlumiprobe.com This hydrophilicity allows conjugation reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF. lumiprobe.comaatbio.com This is particularly beneficial when labeling sensitive proteins that may denature or precipitate in the presence of organic solvents. antibodies.comlumiprobe.com In contrast, non-sulfonated cyanine maleimides often require such co-solvents to ensure solubility, which can sometimes compromise conjugation efficiency and protein integrity. aatbio.com The sulfonated groups also help to reduce the aggregation of the dye-protein conjugate in aqueous environments. lumiprobe.comaatbio.com

Advantages and Limitations in Specific Research Applications

The choice of a fluorophore is dictated by the specific demands of the research application, including the required imaging depth, the biological environment, and the instrumentation available.

One of the most significant advantages of Sulfo-Cyanine7.5 is its utility in deep-tissue in vivo imaging. axispharm.comlumiprobe.com Biological tissues are relatively transparent to light in the near-infrared window (approximately 700 to 950 nm, known as NIR-I, and 950 to 1700 nm, known as NIR-II). nih.govmdpi.com In this range, absorption and scattering of photons by endogenous chromophores such as hemoglobin and water are minimized. researchgate.netoptica.org

Advantages: With an emission maximum of around 808 nm, Sulfo-Cyanine7.5 falls squarely within the optimal NIR-I window. axispharm.com This allows for greater penetration of both excitation and emission light, enabling the visualization of targets several millimeters to a centimeter deep within tissues in preclinical models. lumiprobe.comresearchgate.net This capability is superior to dyes that emit at shorter wavelengths, such as Cy5.5 (Em ~694 nm), and is essential for non-invasive studies of biological processes in intact organisms. axispharm.comlumiprobe.comaxispharm.com

Limitations: While excellent for NIR-I imaging, Sulfo-Cyanine7.5 does not emit in the NIR-II window, where photon scattering is even further reduced, potentially allowing for even deeper tissue penetration and higher resolution imaging. nih.govresearchgate.net Research into fluorophores specifically designed for the NIR-II window is ongoing to overcome the depth limitations of NIR-I imaging. mdpi.comnih.gov

A critical challenge in fluorescence imaging is distinguishing the specific signal from background noise, a metric defined by the signal-to-noise ratio (SNR) or signal-to-background ratio (SBR). nih.gov

Background Fluorescence: A major source of background is tissue autofluorescence, which arises from endogenous molecules that fluoresce when excited. This autofluorescence is most prominent in the visible spectrum and decreases significantly at longer wavelengths. nih.govyoutube.com By operating in the NIR spectrum, Sulfo-Cyanine7.5, along with other NIR dyes like Cy7 and Cy5.5, largely avoids this issue, resulting in significantly lower background interference. axispharm.comnih.gov

Signal-to-Noise Ratio: The high quantum yield of Sulfo-Cyanine7.5 produces a strong fluorescence signal. lumiprobe.comaxispharm.com When combined with the low background of the NIR window, this results in a high signal-to-noise ratio. nih.gov A high SNR is critical for detecting targets with low expression levels or for visualizing small structures with high clarity. nih.govnih.gov While all NIR dyes benefit from reduced autofluorescence, the superior brightness of Sulfo-Cyanine7.5 can provide an enhanced SNR compared to dimmer or less stable fluorophores.

ApplicationThis compound
Deep Tissue Penetration Advantage: Emission at ~808 nm is optimal for the NIR-I window, allowing for deep penetration in preclinical models. axispharm.comlumiprobe.comresearchgate.net
Limitation: Does not operate in the NIR-II window, which can offer even greater depth and resolution. nih.govresearchgate.net
Signal-to-Noise Ratio Advantage: High quantum yield and emission in the low-autofluorescence NIR window lead to a very high SNR. lumiprobe.comaxispharm.comnih.gov
Limitation: Performance can still be limited by factors such as non-specific binding and clearance kinetics of the labeled biomolecule. nih.gov

Economic and Accessibility Considerations in Research Settings

The accessibility of cyanine dyes for research has increased significantly since the expiration of foundational patents held by Carnegie Mellon University. lumiprobe.comlumiprobe.com This has allowed numerous suppliers to manufacture and sell these compounds, fostering a competitive market.

Accessibility: this compound and its related counterparts (Cy7, Cy5.5) are now readily available from a wide range of commercial suppliers. axispharm.comlumiprobe.commedchemexpress.com This widespread availability ensures that researchers can procure the necessary reagents for their work without being limited to a single vendor.

Economic Factors: While more accessible, NIR fluorophores, particularly those with specialized modifications like maleimide groups and sulfonation, represent a notable cost for research laboratories. The price for 5 mg can be several hundred dollars. medchemexpress.com The cost can fluctuate based on the supplier, purity grade, and quantity purchased. However, the increased competition has generally made these high-performance dyes more economically viable than in the past, positioning them as standard, albeit premium, tools for advanced fluorescence imaging applications.

Future Research Directions and Unresolved Challenges

Development of Next-Generation Sulfo-Cyanine7.5 Maleimide (B117702) Derivatives with Enhanced Properties

The engineering of new Sulfo-Cyanine7.5 maleimide derivatives is a primary focus of ongoing research. The goal is to create probes with superior performance characteristics tailored for specific and challenging imaging scenarios.

A critical limitation of many fluorescent dyes, including cyanines, is photobleaching, or the tendency to break down under extended exposure to light. illinois.edu This degradation limits the duration of imaging experiments and can compromise quantitative analysis. Research efforts are directed at synthesizing next-generation dyes with enhanced photostability. Strategies to achieve this include modifying the core structure of the cyanine (B1664457) dye. For instance, creating benzoindocyanine structures instead of traditional indole (B1671886) cyanines can increase stability by delocalizing electrons across an additional fused aromatic ring, which reduces the molecule's susceptibility to photodegradation. nih.gov Another approach involves optimizing the dye's chemical environment, as the presence of dissolved oxygen can accelerate photobleaching by reacting with the excited state of the dye. nih.gov The development of analogs with inherently higher photostability, such as Sulfo-Cyanine7 which boasts greater stability than Cy7®, demonstrates the feasibility of these chemical modifications. lumiprobe.com

Creating "smart" probes that only become fluorescent under specific physiological conditions is a major frontier in molecular imaging. rsc.org Researchers are engineering Sulfo-Cyanine7.5 derivatives that are responsive to particular biological stimuli, such as changes in pH or the presence of specific reducing agents. For example, pH-responsive near-infrared dyes have been developed from Indocyanine green (ICG) derivatives. rsc.orgrsc.org These probes can exist in a non-fluorescent, closed-ring structure at normal physiological pH, but convert to a highly fluorescent open-ring structure in the acidic microenvironments often associated with tumors or intracellular compartments like lysosomes. rsc.org Similarly, probes sensitive to reducing environments can be designed. By incorporating a hydroquinone (B1673460) group into the cyanine structure, a fluorescent "on-off-on" switch can be created, allowing the probe to be activated by biologically relevant reducing species like glutathione (B108866) or cysteine. biosupramol.de This engineered responsiveness enables higher contrast imaging with significantly improved signal-to-noise ratios. rsc.org

Integration into Advanced Computational Imaging Pipelines

The vast amounts of data generated from imaging experiments using probes like this compound require sophisticated computational tools for analysis and interpretation. Integrating these probes into advanced imaging pipelines is crucial for extracting maximal information.

Fluorescence microscopy images are often degraded by blur and noise, which can obscure fine details. researching.cn Deconvolution algorithms are computational methods used to remove this blur and improve image contrast and clarity. nih.govcomputationalimaging.org These algorithms can be broadly categorized into deblurring and image restoration methods. evidentscientific.com While deblurring algorithms treat the image as a two-dimensional entity, restoration algorithms handle the blur as a three-dimensional problem by reassigning blurred light back to its point of origin. nih.govevidentscientific.com

Advanced algorithms are continually being developed to handle specific challenges, such as the low light levels encountered when trying to minimize phototoxicity in live-cell imaging. computationalimaging.org Iterative deconvolution algorithms, like the Richardson-Lucy algorithm, are often used to estimate a super-resolution image from the data. nih.gov The integration of this compound with these powerful reconstruction techniques can overcome the physical limitations of microscopy hardware, leading to sharper, more detailed images. researching.cn

Algorithm TypeDescriptionApplication in Fluorescence Imaging
Deblurring Removes blur by treating optical sections as individual 2D entities. nih.govevidentscientific.comBasic image enhancement, can sometimes mishandle out-of-focus light. nih.gov
Image Restoration Reassigns blurred light to its proper in-focus location in 3D space by reversing the convolution operation. evidentscientific.comHigh-resolution imaging to improve contrast and detect small, dim objects. nih.gov
Iterative Deconvolution (e.g., Richardson-Lucy) Repeatedly updates an estimate of the true image to maximize statistical likelihood based on the data. nih.govSuper-resolution microscopy and analysis of data from intermittently activated fluorophores. nih.gov
Deep Learning Reconstruction Uses neural networks to reconstruct images, often reducing noise and artifacts more effectively than traditional methods. aau.dkLow-dose CT and potentially adaptable to fluorescence microscopy for improved image quality. aau.dknih.gov

High-content imaging experiments can generate thousands of discrete measurements per cell. nih.gov Machine learning offers a powerful approach to analyze these large, complex datasets. Instead of relying on a single metric, machine learning algorithms can integrate many cellular features to enhance assay performance and provide deeper biological insights. nih.gov For instance, in phenotypic profiling, machine learning models can be trained to recognize subtle changes in cells treated with various compounds. nih.gov Techniques like Principal Component Analysis (PCA) can be used to visualize whether the collected feature data is robust enough to distinguish between different experimental conditions. nih.gov By applying these computational approaches to images generated with this compound, researchers can identify novel phenotypes and better understand the complex responses of biological systems to various treatments.

Exploration of Novel Bioconjugation Chemistries Beyond Maleimide

The specificity and stability of the linkage between a fluorescent dye and its target biomolecule are paramount. While the maleimide-thiol reaction is a widely used and effective method for labeling cysteine residues on proteins, it is not without its limitations. researchgate.netyoutube.com This has spurred research into alternative bioconjugation strategies.

The development of novel chemical linkers aims to provide more robust, stable, and versatile methods for attaching dyes like Sulfo-Cyanine7.5 to biomolecules. One promising alternative is the use of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) for the site-selective labeling of cysteine residues. This class of modifiers offers significant performance enhancements compared to maleimide-based methods. nih.gov Other strategies involve modifying different positions on the cyanine dye's core structure to create versatile conjugation sites for various functional groups, including targeting ligands and therapeutic agents. crimsonpublishers.com Exploring these novel chemistries will lead to the creation of more stable and specific bioconjugates, expanding the utility of Sulfo-Cyanine7.5 in diagnostics and targeted therapies.

Addressing Challenges in Quantitative and Reproducible Labeling in Heterogeneous Systems

The covalent labeling of thiol groups on proteins and other biomolecules with this compound is a cornerstone of its application. However, the complex and dynamic nature of biological samples presents significant challenges to achieving stoichiometric and consistent conjugation. These challenges stem from the inherent reactivity of the maleimide group, the properties of the cyanine dye, and the complex milieu of the biological system.

A primary challenge lies in the stability of the maleimide moiety and the resulting thioether bond . The maleimide group is susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it incapable of reacting with thiols. This pre-conjugation hydrolysis can lead to an overestimation of the amount of reactive dye, resulting in lower-than-expected labeling efficiencies. Furthermore, the thioether bond formed upon reaction with a thiol can be reversible through a retro-Michael reaction, leading to thiol exchange with other abundant thiols in the biological sample, such as glutathione. This can result in the transfer of the dye to off-target molecules, compromising the specificity and quantitation of the intended labeling. nih.govprolynxinc.comnih.gov

The efficiency of the labeling reaction is another critical factor that is difficult to control in heterogeneous systems. The optimal pH for the thiol-maleimide reaction is typically between 6.5 and 7.5. tocris.cominterchim.fr However, local pH variations within complex biological samples can lead to inconsistent reaction rates. Moreover, the presence of a high concentration of competing nucleophiles and endogenous thiols can significantly reduce the labeling efficiency of the target molecule.

Steric hindrance also plays a crucial role in the reproducibility of labeling. In complex protein mixtures or on the surface of cells, the accessibility of target thiol groups can be limited, leading to incomplete or variable labeling. The bulky nature of the Sulfo-Cyanine7.5 molecule itself can further contribute to steric hindrance, preventing its access to sterically constrained thiol sites.

Non-specific binding of the cyanine dye to proteins and other biomolecules is a well-documented phenomenon that can lead to high background signals and inaccurate quantification. researchgate.net The hydrophobicity of the dye can influence its propensity for non-specific interactions. While the "sulfo" moiety of Sulfo-Cyanine7.5 enhances its water solubility, non-specific binding can still occur, particularly in lipid-rich environments or with proteins that have hydrophobic pockets. lumiprobe.comglpbio.comlumiprobe.comlumiprobe.com

To address these challenges, future research is directed towards several key areas:

Development of more stable maleimide derivatives: Research into modifying the maleimide structure to increase its resistance to hydrolysis and the resulting conjugate's stability against thiol exchange is a promising avenue. ucl.ac.uk

Optimization of labeling protocols for complex systems: This includes the development of strategies to control local pH, remove or block interfering substances, and optimize dye-to-protein ratios to maximize specific labeling while minimizing non-specific binding and off-target reactions.

Advanced analytical techniques for characterization: The use of high-resolution mass spectrometry and other advanced analytical methods is crucial for accurately quantifying the degree of labeling, identifying sites of modification, and characterizing side products in complex mixtures. nih.gov

Design of novel bioconjugation strategies: Exploring alternative thiol-reactive chemistries that offer greater stability and specificity in complex biological environments could provide solutions to the limitations of maleimide-based conjugation.

The following data tables summarize key factors influencing the labeling efficiency and stability of maleimide-based conjugates, providing a framework for understanding the challenges and guiding future research in the quantitative application of this compound in heterogeneous systems.

FactorInfluence on Labeling EfficiencyRecommended Conditions/Considerations
pH Optimal reaction rate between 6.5 and 7.5. Lower pH decreases the rate, while higher pH increases the risk of maleimide hydrolysis and reaction with amines.Maintain pH in the optimal range. Buffer choice is critical to avoid interfering substances.
Dye-to-Protein Molar Ratio Higher ratios can increase labeling efficiency but also risk of non-specific binding and multiple labeling of the same molecule.Typically, a 10-20 fold molar excess of dye to protein is recommended as a starting point, but this needs to be empirically optimized for each specific system. tocris.cominterchim.fr
Presence of Reducing Agents Necessary to reduce disulfide bonds and make thiols available for conjugation.Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not need to be removed before adding the maleimide reagent. lumiprobe.com
Reaction Time and Temperature Longer reaction times can increase labeling but also the extent of side reactions. Temperature affects reaction kinetics.Typically 2 hours at room temperature or overnight at 4°C. tocris.com
Purity of Reagents Impurities in the dye or biomolecule can lead to side reactions and reduced efficiency.Use high-purity reagents and freshly prepared dye solutions.
ChallengeDescriptionPotential Mitigation Strategies
Maleimide Hydrolysis The maleimide ring can open in aqueous solution, rendering the dye inactive for thiol conjugation.Use freshly prepared dye solutions. Consider maleimide derivatives with enhanced stability. ucl.ac.uk
Thiol Exchange The thioether bond of the conjugate can undergo a retro-Michael reaction, leading to transfer of the dye to other thiols.Post-conjugation hydrolysis of the succinimide (B58015) ring can stabilize the linkage. nih.govprolynxinc.comnih.gov
Non-Specific Binding The cyanine dye can bind non-covalently to proteins and other biomolecules, leading to high background.Include blocking agents, optimize washing steps, and consider dyes with lower hydrophobicity. researchgate.net
Steric Hindrance The accessibility of the target thiol and the size of the dye can limit the reaction.Use linkers of varying lengths or denaturing conditions if the target protein's function is not a concern.

By systematically addressing these challenges, the scientific community can unlock the full potential of this compound as a robust and quantitative tool for bio-imaging and analysis in complex biological systems.

Q & A

Q. What are the primary applications of Sulfo-Cyanine7.5 maleimide in biomedical imaging, and how does its hydrophilicity enhance these applications?

this compound is a near-infrared (NIR) dye optimized for in vivo imaging due to its high hydrophilicity, which reduces nonspecific interactions and improves solubility in aqueous buffers. Its maleimide group enables covalent conjugation to thiol (-SH) residues in proteins, peptides, or other biomolecules, making it ideal for tracking cellular processes, receptor targeting, or nanoparticle functionalization. Hydrophilicity is critical for minimizing aggregation in biological systems, ensuring accurate signal quantification .

Q. What methodological steps are essential for conjugating this compound to thiolated biomolecules?

  • Step 1: Prepare a thiol-containing biomolecule (e.g., cysteine-rich proteins) in a reducing-agent-free buffer (pH 6.5–7.5) to preserve free -SH groups.
  • Step 2: Dissolve this compound in a compatible buffer (e.g., PBS) and react with the biomolecule at a 1.5–2:1 molar ratio (dye:protein) for 1–2 hours at 4°C.
  • Step 3: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye. Quantify conjugation efficiency via spectrophotometry (absorbance at 790 nm for Cy7.5) and SDS-PAGE .

Q. How can researchers confirm successful conjugation and quantify labeling efficiency?

  • Spectrophotometry: Measure absorbance at 280 nm (protein) and 790 nm (Cy7.5) to calculate the dye-to-protein ratio (DPR) using molar extinction coefficients.
  • qPAINT (Quantitative Point Accumulation for Imaging in Nanoscale Topography): Used for nanoparticle studies to quantify accessible ligands post-conjugation .
  • MALDI-MS: Analyze mass shifts to confirm covalent attachment .

Advanced Research Questions

Q. How do PEG spacer length and maleimide density influence ligand availability in nanoparticle conjugates?

Studies show that increasing PEG chain length (e.g., PEG5k vs. PEG1k) reduces ligand accessibility due to chain entanglement, even with high maleimide content (10–30%). For example, NPs with 30% maleimide and PEG5k showed only 9 accessible ligands vs. 293 theoretical ligands. Shorter PEG spacers (PEG1k) improve ligand availability by reducing steric hindrance . Recommendation: Optimize PEG length and maleimide density using qPAINT or Förster resonance energy transfer (FRET) to balance surface coverage and functionality .

Q. What experimental factors contribute to discrepancies between theoretical and observed conjugation efficiencies (CE%)?

Key factors include:

  • Maleimide Hydrolysis: Prolonged sonication or elevated temperatures during NP synthesis can hydrolyze maleimide groups, reducing reactivity. A 15% loss in maleimide content was observed under standard preparation conditions .
  • PEG Chain Entanglement: Hydrophobic interactions may embed maleimide-functionalized PEG chains into nanoparticle cores (e.g., PLGA-PEG NPs), limiting surface accessibility .
  • Thiol Oxidation: Residual oxidizing agents or improper buffer conditions (e.g., pH >8) can oxidize free -SH groups, reducing conjugation sites.

Q. How can researchers improve the stability of thiosuccinimide linkages formed by this compound?

Classical maleimide-thiol adducts are prone to retro-Michael reactions in vivo. Strategies include:

  • pH Control: Conduct reactions at pH 6.5–7.0 to minimize hydrolysis.
  • Reagent Design: Use next-generation maleimides (e.g., bromomaleimide) for stabilized thioether linkages.
  • Post-Conjugation Stabilization: Treat conjugates with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide re-bridging .

Q. What analytical techniques are suitable for troubleshooting low ligand availability in maleimide-based conjugates?

  • UV-Vis Spectroscopy: Monitor maleimide hydrolysis by tracking absorbance at 302 nm (intact maleimide) vs. loss of signal upon hydrolysis .
  • Cryo-EM or TEM: Visualize nanoparticle surface morphology to assess PEG chain distribution.
  • Competitive Binding Assays: Compare binding affinity of conjugated vs. free ligands to validate functionality .

Methodological Best Practices

  • Storage: Store this compound in anhydrous DMSO at -20°C to prevent hydrolysis.
  • Buffer Compatibility: Avoid amine-containing buffers (e.g., Tris) to prevent cross-reactivity.
  • In Vivo Considerations: For longitudinal imaging, validate conjugate stability in serum using HPLC or fluorescence quenching assays .

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Sulfo-Cyanine7.5 maleimide

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